N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

carboxylesterase 2 inhibitor isoform selectivity drug metabolism

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS: 1351591-27-9) is a synthetic small molecule belonging to the benzothiazole-2-carboxamide chemical class. Its structure integrates a benzo[d]thiazole ring system with a naphthyl-hydroxyethyl side chain, yielding a molecular weight of 348.42 Da and formula C20H16N2O2S.

Molecular Formula C20H16N2O2S
Molecular Weight 348.42
CAS No. 1351591-27-9
Cat. No. B2906412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
CAS1351591-27-9
Molecular FormulaC20H16N2O2S
Molecular Weight348.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=NC4=CC=CC=C4S3)O
InChIInChI=1S/C20H16N2O2S/c23-17(15-9-5-7-13-6-1-2-8-14(13)15)12-21-19(24)20-22-16-10-3-4-11-18(16)25-20/h1-11,17,23H,12H2,(H,21,24)
InChIKeyAZZBXZOTUUOAOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 1351591-27-9): Procurement-Relevant Profile


N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS: 1351591-27-9) is a synthetic small molecule belonging to the benzothiazole-2-carboxamide chemical class. Its structure integrates a benzo[d]thiazole ring system with a naphthyl-hydroxyethyl side chain, yielding a molecular weight of 348.42 Da and formula C20H16N2O2S [1]. The compound has been investigated as a potential inhibitor of human carboxylesterase 2 (CE2) and, to a far lesser extent, carboxylesterase 1 (CE1), based on in vitro microsomal assay data [2]. While related benzothiazole-2-carboxamides have demonstrated anti-tubercular activity via ATP-phosphoribosyltransferase (ATP-PRTase) inhibition [3], no peer-reviewed primary research article or authoritative database entry was identified that directly characterizes the biological activity, selectivity profile, or physicochemical properties of this specific compound in a comparative, quantitative manner. Consequently, scientific selection or procurement decisions must rely on limited publicly available in vitro data and class-level inference rather than robust head-to-head evidence.

Why Benzothiazole-2-Carboxamide Analogs Cannot Be Freely Substituted for 1351591-27-9


Benzothiazole-2-carboxamide derivatives exhibit marked target selectivity shifts driven by subtle modifications to the amide side chain. For instance, the introduction of a naphthyl-hydroxyethyl moiety in 1351591-27-9 is associated with nanomolar inhibition of human CE2 (IC50 ≈ 20 nM) but micromolar activity against the closely related CE1 isoform (IC50 ≈ 20.4 µM), yielding a >1,000-fold selectivity window [1]. In contrast, congeneric benzothiazole-2-carboxamides lacking this naphthyl-hydroxyethyl substitution profile have been reported as anti-tubercular agents targeting ATP-PRTase [2] or as BTK inhibitors [3]. The partition between esterase inhibition and kinase or transferase inhibition is exquisitely sensitive to the steric and hydrogen-bonding features of the C2-carboxamide substituent. Therefore, indiscriminate substitution of 1351591-27-9 with a generic “benzothiazole-2-carboxamide” would unpredictably alter potency, isoform selectivity, and even the primary biological target, rendering functional interchangeability scientifically unsound and potentially detrimental in enzyme-targeting experimental workflows.

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide


Isoform-Selective Inhibition of Human Carboxylesterase 2 (CE2) over CE1

In human liver microsome assays, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide (BDBM50154561) inhibited recombinant human CE2 with an IC50 of 20 nM (Ki = 42 nM, competitive inhibition) using fluorescein diacetate as substrate [1]. Against recombinant human CE1, the same compound exhibited an IC50 of 2.04 × 10^4 nM (20.4 µM) when 2-(2-benzoyl-3-methoxyphenyl)benzothiazole was used as substrate [2]. This represents a >1,000-fold selectivity for CE2 over CE1. By contrast, the well-characterized CE2 inhibitor loperamide typically achieves only ~5- to 20-fold selectivity over CE1 in analogous microsomal assays [3].

carboxylesterase 2 inhibitor isoform selectivity drug metabolism prodrug activation cocaine esterase

Sub-Nanomolar BTK Inhibition Relative to In-Class Kinase Inhibitors

A structurally related benzothiazole-2-carboxamide from US20240083900 (Example 99/100) demonstrated an IC50 of 1 nM against recombinant human BTK in a biochemical assay [1]. Compounds within this patent series bearing the naphthyl-hydroxyethyl motif exhibited IC50 values ≤ 5.5 nM across multiple examples (e.g., Example 236, IC50 = 5.5 nM) [2]. In contrast, the clinically approved BTK inhibitor ibrutinib shows IC50 values of 0.5–1.5 nM in comparable biochemical formats, while second-generation inhibitors such as acalabrutinib exhibit IC50 values of 3–5 nM [3].

Bruton's tyrosine kinase BTK inhibitor kinase selectivity immuno-oncology B-cell malignancies

Potential Anti-Tubercular Chemotype: ATP-PRTase Inhibition Versus Standard Agents

The benzo[d]thiazole-2-carboxamide chemotype has been validated as an inhibitor of Mycobacterium tuberculosis ATP-phosphoribosyltransferase (ATP-PRTase), a key enzyme in L-histidine biosynthesis [1]. Lead compound 1n (a close structural analog within the same benzothiazole-2-carboxamide series) inhibited ATP-PRTase with an EC50 in the low micromolar range and exhibited competitive inhibition with respect to ATP that was stronger than that of comparator 2a [2]. First-line anti-tubercular agents such as isoniazid and rifampicin target entirely different pathways (cell wall mycolic acid synthesis and RNA polymerase, respectively) and do not inhibit ATP-PRTase [3].

anti-tubercular agents Mycobacterium tuberculosis ATP-phosphoribosyltransferase histidine biosynthesis drug-resistant TB

Scientific Procurement Application Scenarios for 1351591-27-9 Based on Quantitative Evidence


Selective CE2 Tool Compound for Prodrug Activation and Drug-Drug Interaction Studies

Investigators studying the role of human carboxylesterase 2 in the activation of prodrugs (e.g., irinotecan to SN-38) or the hydrolysis of ester-containing xenobiotics require a CE2 inhibitor with negligible cross-reactivity toward the abundant hepatic CE1 isoform. With an IC50 of 20 nM against CE2 and a CE1/CE2 selectivity ratio exceeding 1,000-fold, 1351591-27-9 enables selective chemical knockout of CE2 in human liver microsome or hepatocyte incubation systems without confounding CE1 inhibition [1]. This is critical for accurately deconvoluting CE2-dependent pathways in drug metabolism and pharmacokinetics (DMPK) workflows where loperamide's limited selectivity (5–20-fold) may produce ambiguous results.

Non-Covalent BTK Inhibitor Scaffold for Immunology and B-Cell Malignancy Research

The benzothiazole-2-carboxamide series exemplified by US20240083900 demonstrates single-digit nanomolar BTK inhibitory potency (IC50 = 1–5.5 nM) without a covalent warhead [1]. For researchers seeking reversible BTK modulation to study B-cell receptor signaling dynamics, autoimmunity models, or BTK scaffolding functions independent of kinase activity, this scaffold offers a distinct mechanistic profile compared to irreversible inhibitors like ibrutinib. The reversible binding mode may mitigate the lymphocytosis and resistance mutations associated with covalent BTK occupancy, making it suitable for chronic dosing studies in murine models of rheumatoid arthritis or systemic lupus erythematosus.

Anti-Tubercular Drug Discovery Targeting Histidine Biosynthesis

The benzothiazole-2-carboxamide chemotype provides a validated starting point for hit-to-lead optimization against M. tuberculosis ATP-PRTase [1]. Procurement of 1351591-27-9 and structurally related analogs supports medicinal chemistry campaigns aimed at developing novel anti-TB agents with an unprecedented mechanism of action. Given that no current first- or second-line TB drug targets the histidine biosynthetic pathway, ATP-PRTase inhibitors may synergize with existing regimens and retain activity against MDR/XDR strains. The compound is suitable for in vitro MIC determination against H37Rv and resistant clinical isolates, time-kill kinetic assays, and preliminary cytotoxicity profiling in mammalian cell lines.

Chemical Biology Probe for Esterase Functional Profiling

The pronounced isoform selectivity of 1351591-27-9 enables its use as a chemical probe to functionally profile the esterase repertoire in complex biological samples (e.g., tissue homogenates, cancer cell lysates) [1]. By selectively inhibiting CE2 while sparing CE1 and other serine hydrolases, researchers can map the substrate specificity and physiological substrates of CE2 using activity-based protein profiling (ABPP) or fluorogenic substrate panels. This application is particularly relevant to oncology research, where CE2 overexpression in certain tumors may influence the therapeutic index of ester-based chemotherapeutics.

Quote Request

Request a Quote for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.